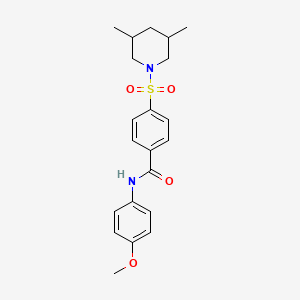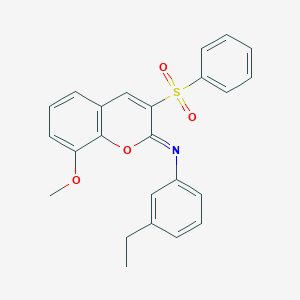
3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product .Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These techniques provide information about the functional groups, connectivity of atoms, and molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, esters (which have a -COOR functional group) can undergo reactions such as hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its physical state, melting point, boiling point, solubility, and reactivity. These properties can be predicted based on the compound’s structure and confirmed through experiments .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of complex molecules like "3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine" involves multi-step chemical processes that are crucial for developing various pharmacological agents and materials with unique properties. For instance, compounds involving benzenesulfonyl groups are synthesized through methods such as oxidative cyclization, which plays a significant role in forming complex molecular structures (Rajeswaran & Srinivasan, 1994). Additionally, the characterization and modification of these compounds are critical for understanding their chemical behavior and potential applications.
Photodynamic Therapy and Cancer Treatment
Research into compounds containing the benzenesulfonyl moiety, similar to "3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine", has shown potential in photodynamic therapy (PDT) for cancer treatment. For example, the development of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yield, demonstrates the potential of such compounds in PDT, offering a promising approach for cancer treatment due to their effective type II photosensitization mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Catalysis and Polymerization
The use of benzenesulfonyl-related compounds in catalysis and polymerization processes illustrates their importance in materials science. For instance, palladium aryl sulfonate phosphine catalysts have been utilized for the copolymerization of acrylates with ethene, demonstrating the versatility of these compounds in creating high molecular weight polymers with significant yields (Skupov et al., 2007). This highlights the role of such compounds in advancing polymer science and engineering, offering new materials with tailored properties.
Nonlinear Optical Materials
Compounds with benzenesulfonyl groups have been studied for their nonlinear optical properties, which are essential for developing advanced photonic and optoelectronic devices. The synthesis and characterization of specific benzenesulfonate compounds have revealed their potential as candidates for optical limiting applications, indicating the importance of these molecules in the field of materials science for applications requiring control over light propagation and interaction (Ruanwas et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-17-9-7-11-19(15-17)25-24-22(30(26,27)20-12-5-4-6-13-20)16-18-10-8-14-21(28-2)23(18)29-24/h4-16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKVPYMTEAHBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzenesulfonyl)-N-(3-ethylphenyl)-8-methoxychromen-2-imine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-chlorobenzyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2662006.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2662011.png)
![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)
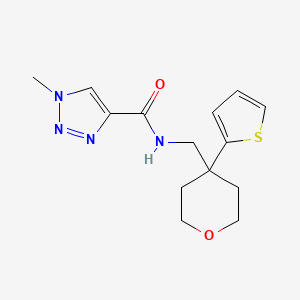
![N-(4-(dimethylamino)phenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2662015.png)
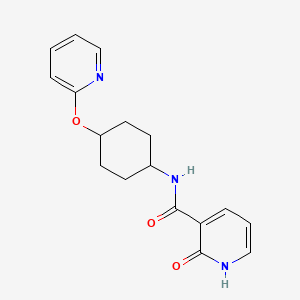
![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)
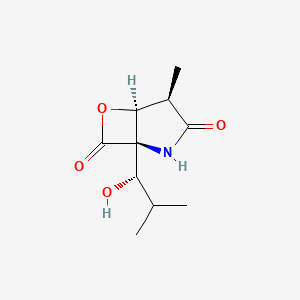
![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)

